molecular formula C4H11ClFNO2S B13497909 4-Aminobutane-1-sulfonyl fluoride hydrochloride

4-Aminobutane-1-sulfonyl fluoride hydrochloride

Cat. No.: B13497909
M. Wt: 191.65 g/mol
InChI Key: QWKABYYLHDBSHT-UHFFFAOYSA-N
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Description

4-Aminobutane-1-sulfonyl fluoride hydrochloride is a chemical compound with the molecular formula C4H11ClFNO2S. It is known for its applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by its unique structure, which includes an amino group, a sulfonyl fluoride group, and a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-aminobutane-1-sulfonyl fluoride hydrochloride can be achieved through several methods. One common approach involves the reaction of sulfonates or sulfonic acids with fluorinating agents under mild conditions. For example, a one-pot synthesis method can be employed, where sulfonates are directly transformed into sulfonyl fluorides using readily available reagents . Another method involves the conversion of sulfonamides to sulfonyl fluorides using Pyry-BF4 and MgCl2 .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of phase transfer catalysts and controlled reaction environments to facilitate the conversion of starting materials into the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Aminobutane-1-sulfonyl fluoride hydrochloride undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The sulfonyl fluoride group is particularly reactive and can participate in selective covalent interactions with amino acids or proteins .

Common Reagents and Conditions: Common reagents used in reactions with this compound include potassium fluoride, 18-crown-6-ether, and acetonitrile. These reagents facilitate the conversion of sulfonyl chlorides to sulfonyl fluorides under mild conditions .

Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the reaction with nucleophiles can yield sulfonamide derivatives, while oxidation reactions may produce sulfonic acids.

Comparison with Similar Compounds

  • 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF)
  • Phenylmethanesulfonyl fluoride (PMSF)
  • Diisopropylfluorophosphate (DFP)

These compounds share similar mechanisms of action but differ in their stability, solubility, and specific applications in research and industry .

Properties

Molecular Formula

C4H11ClFNO2S

Molecular Weight

191.65 g/mol

IUPAC Name

4-aminobutane-1-sulfonyl fluoride;hydrochloride

InChI

InChI=1S/C4H10FNO2S.ClH/c5-9(7,8)4-2-1-3-6;/h1-4,6H2;1H

InChI Key

QWKABYYLHDBSHT-UHFFFAOYSA-N

Canonical SMILES

C(CCS(=O)(=O)F)CN.Cl

Origin of Product

United States

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